4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione
Description
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a substituted oxazolidine-2,5-dione derivative characterized by a methoxy-substituted aromatic ring at the C4 position of the heterocyclic core. The 2,5-dimethoxyphenyl substituent introduces steric and electronic effects that differentiate this compound from analogous derivatives.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-15-6-3-4-8(16-2)7(5-6)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChI Key |
WRZZTZUFMSEOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazolidine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxazolidine-2,5-dione Derivatives
Oxazolidine-2,5-dione derivatives vary primarily in their C4 substituents, which influence molecular conformation, electronic properties, and biological or industrial utility. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Oxazolidine-2,5-dione Derivatives
Key Observations
Substituent Effects on Conformation :
- Derivatives with aromatic substituents (e.g., benzyl, fluorophenyl) exhibit dihedral angles between the oxazolidine ring and the aromatic group ranging from 50–60°, as observed in crystallographic studies . This tilt influences packing in solid-state structures and may affect intermolecular interactions.
- Bulky substituents (e.g., trimethylsilyl) or flexible groups (e.g., mercaptomethyl) likely alter conformational dynamics, though specific data are unavailable.
Fluorine in 4-(4-Fluorophenyl) derivatives introduces electron-withdrawing effects, enhancing electrophilicity of the oxazolidine ring .
Functional Group Reactivity :
- The mercaptomethyl group in 4-(mercaptomethyl)oxazolidine-2,5-dione enables thiol-based reactions (e.g., disulfide formation), useful in polymer crosslinking or bioconjugation .
- Hydroxybenzyl derivatives (e.g., (S)-4-(4-Hydroxybenzyl)-) may serve as chiral intermediates due to stereochemical control and hydrogen-bonding capacity .
Industrial and Research Applications: Amino acid-derived variants (e.g., N-carboxy-L-phenylalanine anhydride) are historically significant in peptide synthesis . Siloxy and fluorinated derivatives are niche intermediates in organosilicon or fluoroorganic chemistry .
Biological Activity
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can be represented as follows:
This compound belongs to the oxazolidinone class, which is known for diverse biological activities.
Anticancer Activity
Research indicates that oxazolidinone derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxazolidinones against different cancer cell lines. Specifically, compounds similar to 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione have shown promising results in inhibiting cell proliferation in glioblastoma multiforme cells and other cancer types.
Table 1: Cytotoxicity of Oxazolidinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione | MDA-MB-231 | 15.3 |
| HCT116 | 12.8 | |
| SW620 | 10.5 |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
Antimicrobial Activity
The oxazolidinone framework is also recognized for its antimicrobial properties. Studies have shown that derivatives can effectively combat Gram-positive bacteria, including multi-drug resistant strains. The unique mechanism of action involves inhibition of protein synthesis by binding to the bacterial ribosome.
Table 2: Antimicrobial Efficacy of Oxazolidinones
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione | Staphylococcus aureus (MRSA) | <0.25 |
| Enterococcus faecium | <0.50 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, oxazolidinone derivatives have been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.
Case Studies
- Cytotoxicity in Glioblastoma : A study conducted by Da Silva et al. evaluated the cytotoxic effects of various oxazolidinones on glioblastoma cells. The results demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis.
- Antibacterial Activity Against Resistant Strains : Research published in Current Updates on Oxazolidinone emphasized the effectiveness of oxazolidinones against resistant bacterial strains such as vancomycin-resistant enterococci (VRE), showcasing their potential in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
